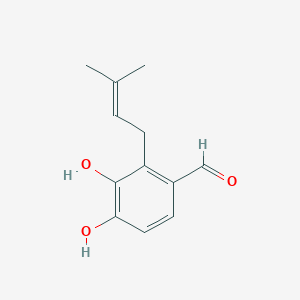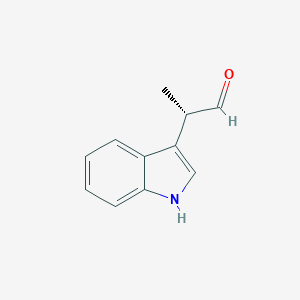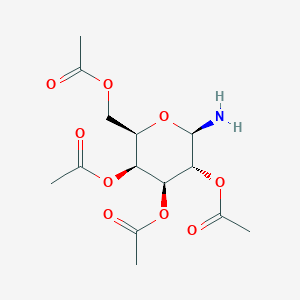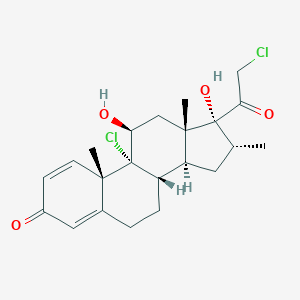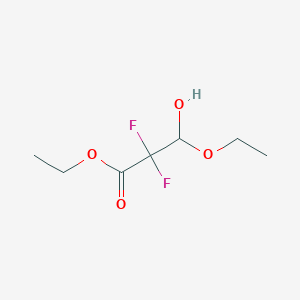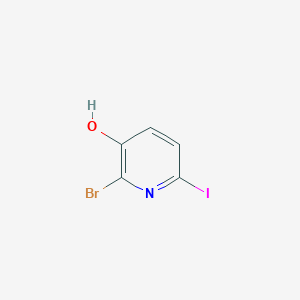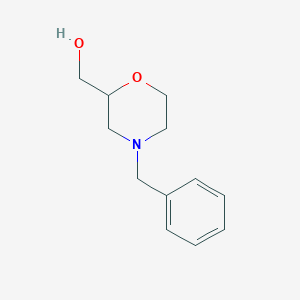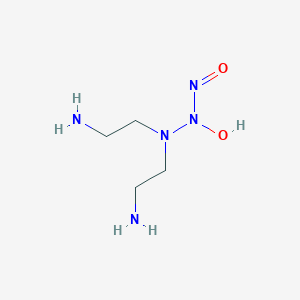
海密酸酐
概述
描述
Himic anhydride, also known as Himic anhydride, is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound Himic anhydride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Himic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Himic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 职业健康问题
海密酸酐作为一种酸酐化合物,已被证明与免疫球蛋白 E (IgE) 介导的职业性哮喘有关。一项针对在合成阻燃剂制造中接触海密酸酐的工人的研究发现,接触会导致特异性 IgE 升高和喘息等症状,表明工作场所存在致敏和呼吸系统问题的风险 (Rosenman 等,1987)。
2. 有机化学中的教育用途
海密酸酐用于学术环境,特别是在有机化学实验室中。一项研究描述了它在演示逆狄尔斯-阿尔德反应(本科实验室中的标准实验)中的用途。该反应涉及海密酸酐的热平衡,有助于教授受限环系统以及影响 NMR 光谱中化学位移和耦合常数的因素 (Birchall 等,2021)。
3. 溶解度和热力学
海密酸酐的溶解度和热力学性质一直是研究的主题。一项研究检查了它在各种溶剂中的溶解度,发现溶解度随温度升高而增加,并且受溶质和溶剂之间的相互作用能的影响。这项研究有助于理解海密酸酐在不同环境中的溶解和混合过程 (Wan 等,2020)。
4. 化学反应中的催化
海密酸酐在催化过程中发挥作用。例如,它的衍生物用于烃的氧化以生产马来酸酐等化合物,这在各种化学产品的制造中至关重要。这展示了其在促进化学反应和促进工业化学过程中的重要性 (Ballarini 等,2006)。
5. 表面功能化
对海密酸酐的研究探索了它在表面功能化中的应用。研究表明,它可用于等离子聚合工艺中以创建功能化薄膜。这些薄膜可以进行反应以产生在粘合和生物相容性中很有用的表面连接,说明了其在材料科学和工程应用中的潜力 (Evenson 等,2000)。
作用机制
Mode of Action
Himic anhydride is known to undergo a thermal equilibration . This process involves the conversion of endo-Himic anhydride to exo-Himic anhydride, a reaction that requires a better understanding of the concept of kinetic versus thermodynamic control . The interaction with its targets likely involves the formation of covalent bonds during the course of a chemical reaction.
Biochemical Pathways
The compound plays a role in the diels-alder reaction, a common and powerful reaction in organic chemistry .
Result of Action
The result of Himic anhydride’s action is the formation of new organic compounds. For instance, the thermal equilibration of endo-Himic anhydride to exo-Himic anhydride is a key step in certain synthetic processes . The reaction produces an important starting material for ring-opening metathesis polymerization (ROMP), an established approach to synthesize complex macromolecules .
Action Environment
The action of Himic anhydride can be influenced by environmental factors such as temperature. For example, an equilibrium mixture of endo- and exo-Himic anhydride can be formed simply by heating endo-Himic anhydride in the absence of solvent for 1-2 hours at 180-200°C .
安全和危害
未来方向
The future outlook for the Himic Anhydride market appears positive due to the rising demand for plastics and resins in various industries . The development of sustainable and bio-based materials in response to environmental regulations poses both challenges and opportunities for the Himic Anhydride market .
属性
IUPAC Name |
(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6+,7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-RNGGSSJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883721 | |
| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | Himic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2746-19-2 | |
| Record name | Himic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Himic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2α,3β,6β)-1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HIMIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1KQO6559B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Himic Anhydride cause occupational asthma?
A1: Yes, research indicates that Himic Anhydride can act as a respiratory sensitizer, potentially leading to occupational asthma. One study found that workers exposed to Himic Anhydride powder developed respiratory symptoms, and some exhibited elevated specific IgE antibodies to the compound, indicating an allergic response. [] This finding is consistent with other acid anhydrides known to trigger occupational asthma. []
Q2: What is a notable chemical reaction involving Himic Anhydride?
A2: Himic Anhydride can undergo a thermal equilibration known as the retro Diels-Alder reaction. This reaction converts the endo isomer of Himic Anhydride to the exo isomer. This transformation can be utilized in undergraduate chemistry labs to demonstrate principles of stereochemistry and spectral analysis. []
Q3: How is Himic Anhydride used in catalysis?
A3: Himic Anhydride serves as a precursor for synthesizing complex organic molecules, including ligands for catalysts. For instance, researchers synthesized a novel tetraphosphine ligand, cis-cis-cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp), using Himic Anhydride as a starting material. This Tedicyp ligand, when complexed with palladium, demonstrated remarkable efficiency in catalyzing allylic substitution reactions. []
Q4: What are the solubility characteristics of Himic Anhydride?
A4: Researchers have investigated the solubility of Himic Anhydride in various solvents. Studies have explored its solubility in pure solvents like 1,4-dioxane, DMF, and NMP, as well as binary solvent mixtures incorporating ethanol. [, ] This data is crucial for understanding the compound's behavior in different reaction media and for developing effective crystallization processes.
Q5: Are there analytical methods to detect Himic Anhydride exposure?
A5: While specific analytical methods for quantifying Himic Anhydride exposure aren't detailed in the provided abstracts, the research highlights the use of serum-specific IgE testing to detect sensitization to Himic Anhydride and other related acid anhydrides. [] This type of testing can be valuable in occupational health settings to identify individuals who have developed an immune response to the compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
